potassium;pyridine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium pyridine-3-carboxylate can be synthesized through the neutralization of pyridine-3-carboxylic acid with potassium hydroxide. The reaction typically involves dissolving pyridine-3-carboxylic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt.
Industrial Production Methods: In industrial settings, the production of potassium pyridine-3-carboxylate may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the precision and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Potassium pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form pyridine-3-carboxaldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-carboxaldehyde.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Scientific Research Applications
Potassium pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridine derivatives.
Biology: The compound is studied for its potential role in metabolic pathways and as a vitamin precursor.
Medicine: Potassium pyridine-3-carboxylate is investigated for its potential therapeutic effects, including its role in treating conditions related to niacin deficiency.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of potassium pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be converted to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in redox reactions and energy metabolism. The conversion process involves several enzymatic steps, including the action of nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT).
Comparison with Similar Compounds
Potassium pyridine-3-carboxylate can be compared with other similar compounds, such as:
Sodium pyridine-3-carboxylate: Similar in structure but with sodium as the counterion.
Pyridine-3-carboxylic acid: The free acid form of the compound.
Pyridine-3-carboxaldehyde: The aldehyde derivative of pyridine-3-carboxylate.
Uniqueness: Potassium pyridine-3-carboxylate is unique due to its specific ionic form, which can influence its solubility, reactivity, and biological activity. The presence of potassium as the counterion can also affect the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
potassium;pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.K/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVUZYEOJQHNJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4KNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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